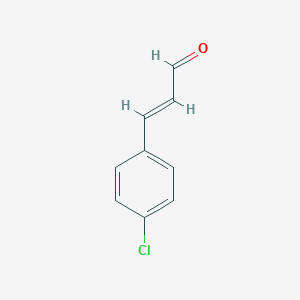
4-Chlorocinnamaldehyde
Overview
Description
4-Chlorocinnamaldehyde is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It is a chlorinated aldehyde with a structure related to cinnamaldehyde, a compound well-known for its presence in cinnamon oil and its use in flavorings and fragrances.
Synthesis Analysis
The synthesis of 4-chlorocinnamaldehyde and its derivatives has been explored through different methods. One approach involves the catalytic olefination reaction of hydrazones of aromatic aldehydes with 2-trichloromethyl-1,3-dioxolane, which stereoselectively forms Z-isomers of α-chlorocinnamaldehydes in moderate to good yields . Another method for synthesizing 4-chlorobenzaldehyde, a related compound, uses the Sommelet reaction between 4-chlorobenzylic chloride and urotropine, yielding a high product yield of more than 96% .
Molecular Structure Analysis
The molecular structure of 4-chlorobenzaldehyde, a compound closely related to 4-chlorocinnamaldehyde, has been determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio calculations. The structure exhibits planar Cs symmetry with specific bond lengths and angles that define its geometry .
Chemical Reactions Analysis
4-Chlorocinnamaldehyde and its analogs participate in various chemical reactions. For instance, they can undergo a catalytic asymmetric difunctionalization with salicylaldehydes to produce 4-chromanols with high diastereoselectivity and enantioselectivity . Additionally, chloroaldehydes can be aminated using N-heterocyclic carbene catalysis to afford dihydroquinoxaline derivatives, which are core structures in natural products and synthetic bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorocinnamaldehyde derivatives can be inferred from studies on similar compounds. For example, the crystal structure of a 4-chlorobenzaldehyde derivative has been determined, revealing a nearly planar molecule except for certain moieties, and the crystal packing is characterized by intermolecular hydrogen bonds and π-π stacking interactions . The synthesis and structure of metal complexes with a ligand derived from 4-chloro-2-aminophenol have also been reported, indicating the ligand's ability to coordinate with metal ions via OH groups and the azomethine nitrogen atom .
Scientific Research Applications
Inhibition of Tyrosinase Activity : 4-Chlorocinnamaldehyde has been found to significantly inhibit the activity of mushroom tyrosinase, an enzyme involved in the production of melanin. This suggests potential applications in developing safer and more efficient tyrosinase inhibitors, which could have implications in cosmetics and treatment of skin disorders related to melanin production (Si et al., 2017).
Electrochemical Studies : Research has been conducted on the electrochemical properties of β-chlorovinylaldehydes, including 4-Chlorocinnamaldehyde, in various media. These studies provide insights into the electrochemical behavior of these compounds, which could be relevant for their application in electrochemical sensors or other electronic devices (Saiganesh et al., 1989).
Molecular Structure Analysis : The molecular structure of gaseous 4-Chlorobenzaldehyde, a related compound, has been analyzed using various techniques. Understanding the molecular structure is crucial for applications in material science, pharmaceuticals, and chemical synthesis (Møllendal et al., 1998).
Fungicidal Activity : 4-Chlorocinnamaldehyde has been used to develop a novel fungicide, demonstrating effectiveness against various plant pathogens and showing promise in controlling wheat root diseases. Its unique mode of action as a laccase inhibitor highlights its potential in agricultural applications (Wang et al., 2020).
Synthetic Applications : There are studies on the synthesis of α-Chlorocinnamaldehydes, which include methods to transform aromatic aldehydes into these compounds. These synthetic approaches are significant for the production and utilization of 4-Chlorocinnamaldehyde in various chemical processes (Nenajdenko et al., 2004).
Biosensor Development : A biosensor for the determination of 4-chlorophenol, based on pH-sensitive field-effect transistors with tyrosinase immobilization, has been described. This demonstrates the potential use of 4-Chlorocinnamaldehyde in environmental monitoring and analysis (Anh et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRSHHPFBMLBT-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocinnamaldehyde | |
CAS RN |
49678-02-6 | |
| Record name | 4-CHLOROCINNAMALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)
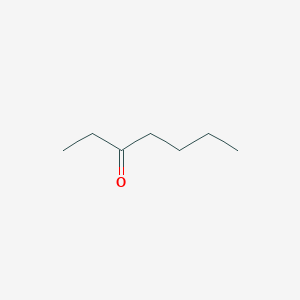



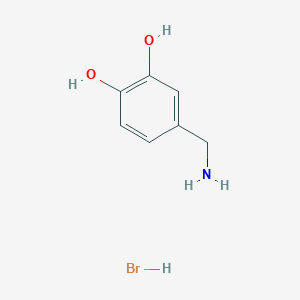

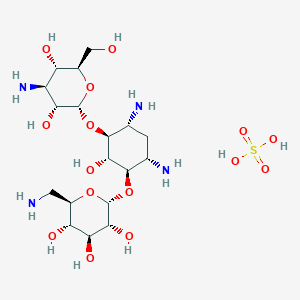


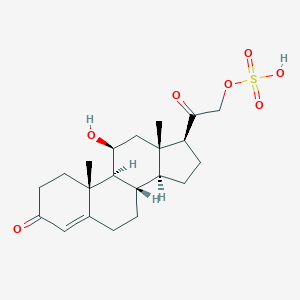

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)